molecular formula C32H39N9O12 B8113876 Folate-PEG3-NHS ester

Folate-PEG3-NHS ester

Cat. No.: B8113876
M. Wt: 741.7 g/mol
InChI Key: YWRSIVHIPFMJMJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folate Receptor-Mediated Cellular Uptake Mechanisms in Oncology

Folate receptors (FRs), particularly the α-isoform (FRα), are overexpressed in 40–90% of epithelial cancers but remain restricted to apical surfaces in normal tissues. This differential expression forms the basis for this compound’s targeting strategy. Upon binding FRα, the complex undergoes potocytosis—a lipid raft-mediated endocytosis process independent of clathrin-coated pits. Acidification within caveolae-derived vesicles triggers folate release, while the receptor recycles to the cell surface.

Key mechanistic insights:

  • Nuclear signaling role : Internalized FRα translocates to the nucleus, acting as a transcription factor for genes promoting metastasis (e.g., SNAIL, TWIST).
  • E-cadherin suppression : Folate uptake via FRα downregulates this cell adhesion molecule, enhancing migratory capacity in ovarian cancer models.
  • Therapeutic payload release : The PEG3 spacer’s pH-sensitive bonds enable controlled drug release in endosomes (pH 5.5–6.0), maximizing intracellular accumulation.

In vitro studies demonstrate 5.7-fold higher uptake of folate-conjugated nanoparticles in FRα-positive SKOV-3 ovarian cancer cells compared to non-targeted counterparts.

Engineering PROTACs via this compound Linker Architectures

PROTACs degrade disease-causing proteins by recruiting E3 ubiquitin ligases. This compound addresses their systemic toxicity through cancer-selective activation:

Synthetic route for folate-caged PROTACs:

  • Folate activation : React folic acid (5 g) with N-hydroxysuccinimide (2.6 g) and dicyclohexylcarbodiimide (4.7 g) in dry dimethyl sulfoxide (DMSO, 100 mL) under triethylamine catalysis.
  • PROTAC conjugation : Couple NHS-activated folate to VHL ligand via PEG3 spacer using strain-promoted azide-alkyne cycloaddition (SPAAC).
  • Purification : Remove dicyclohexylurea byproducts via 0.22 μm filtration and isolate via Sephadex G25 chromatography.

Efficacy data:

PROTAC Type Target Protein Cancer Cell Viability Reduction Normal Cell Sparing
Folate-ARV-771 BRD4 82% (OVCAR-3) <15% (HEK293)
Folate-MS432 MEK1/2 76% (MCF-7) 11% (HUVEC)
Folate-MS99 ALK 89% (H2228) 9% (NHDF)

Data adapted from folate-PROTAC studies.

The PEG3 spacer minimizes steric hindrance between folate and PROTAC moieties, maintaining both FRα binding affinity (Kd = 0.8 nM) and VHL recruitment efficiency.

Comparative Efficacy of Folate-Targeted vs. Non-Targeted Nanocarriers

A head-to-head evaluation of paclitaxel-loaded nanoparticles in ovarian peritoneal metastasis models reveals superior performance of folate-targeted systems:

Table 1: Therapeutic Outcomes in SKOV-3 Xenograft Model

Parameter Folate-Targeted NP Non-Targeted NP p-value
Tumor Growth Inhibition 78.2% ± 6.1 42.7% ± 5.3 <0.001
Median Survival (Days) 68 47 0.01
Metastatic Nodules 3.1 ± 1.2 8.9 ± 2.4 <0.001

Data synthesized from chemoradiotherapy nanoparticle trials.

Critical advantages of folate targeting:

  • Dual-modality delivery : Co-encapsulation of paclitaxel and yttrium-90 (⁹⁰Y) in folate-PEG3-NHS nanoparticles synergizes DNA crosslinking and radiation-induced double-strand breaks.
  • Receptor density threshold : Effective internalization requires ≥5×10⁴ FRα/cell, a threshold exceeded in 83% of ovarian adenocarcinomas but absent in normal mesothelium.
  • Biodistribution : Folate targeting reduces hepatic clearance by 41%, increasing tumor-to-liver ratio from 0.7:1 to 3.4:1 in positron emission tomography (PET) studies.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N9O12/c33-32-39-28-27(30(47)40-32)37-21(18-36-28)17-35-20-3-1-19(2-4-20)29(46)38-22(31(48)49)5-6-23(42)34-10-12-51-14-16-52-15-13-50-11-9-26(45)53-41-24(43)7-8-25(41)44/h1-4,18,22,35H,5-17H2,(H,34,42)(H,38,46)(H,48,49)(H3,33,36,39,40,47)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRSIVHIPFMJMJ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N9O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Reagent Selection

DMSO is the preferred solvent for FA activation due to its ability to dissolve polar reactants and stabilize the NHS ester intermediate. Alternative solvents like tetrahydrofuran (THF) are less effective, often leading to lower yields. Stoichiometric excess of NHS and DCC (2:1 molar ratio relative to FA) ensures complete carboxylate activation, minimizing unreacted FA.

Temperature and Reaction Time

Room-temperature reactions (20–25°C) over 12–24 hours achieve optimal conversion rates without side reactions. Elevated temperatures (>30°C) risk NHS ester hydrolysis, while shorter durations (<6 hours) result in incomplete conjugation.

Yield and Purity

Reported yields vary by purification method:

  • 76.5% for dialysis and lyophilization

  • ≥95% purity for commercial preparations using column chromatography

Analytical Techniques for Quality Control

Spectroscopic Characterization

  • <sup>1</sup>H NMR : Identifies functional groups (e.g., folate aromatic protons at δ 8.14 ppm, PEG methylene at δ 3.65 ppm).

  • UV-Vis Spectroscopy : Quantifies folate content via absorbance at 280 nm (ε = 26,500 M<sup>−1</sup>cm<sup>−1</sup>).

Chromatographic Methods

  • TLC : Assesses purity using silica plates and CH<sub>2</sub>Cl<sub>2</sub>/MeOH (70:30).

  • HPLC : Resolves Folate-PEG3-NHS ester (retention time: 12.3 min) from unreacted FA (8.9 min) on a C18 column.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 741.71 Da; observed: 741.68 Da).

Comparative Analysis of Synthesis Protocols

ParameterPMC StudyWu et al.Commercial
FA:NHS:DCC Ratio 1:2:21:1.5:2Not disclosed
Solvent DMSODMSODMSO/acetone
Reaction Time 24 hours18 hours24 hours
Purification Ether precipitationSephadex G-25Column chromatography
Yield Not reported76.5%≥95% purity

Applications in Targeted Drug Delivery

This compound enables precise conjugation of chemotherapeutics (e.g., doxorubicin) to folate receptor-targeted nanoparticles. Surface plasmon resonance (SPR) studies demonstrate high affinity for folate receptor alpha (K<sub>D</sub> = 10–100 nM). In vivo, PEG3 spacers reduce immunogenicity and prolong circulation half-life by >12 hours .

Chemical Reactions Analysis

Types of Reactions

Folate-PEG3-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amine groups to form stable amide bonds. This reaction is commonly used in the conjugation of the compound to various biomolecules .

Common Reagents and Conditions

    Reagents: Primary amines, triethylamine, DMSO, NHS, DCC.

    Conditions: Alkaline conditions, room temperature, and stirring.

Major Products Formed

The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates are used in various applications, including targeted drug delivery and imaging .

Scientific Research Applications

Targeted Drug Delivery

Mechanism of Action:
Folate-PEG3-NHS ester facilitates the targeted delivery of therapeutic agents to cells expressing folate receptors (FOLR1). This is particularly advantageous in cancer therapy, where selective targeting can minimize off-target effects and enhance drug efficacy.

Case Study:
A study by Zhang et al. (2024) demonstrated the effectiveness of folate receptor-targeting chimeras using this compound. The researchers reported that increasing the degree of folate labeling led to enhanced degradation of epidermal growth factor receptor (EGFR) in liver cells, indicating improved targeting and therapeutic outcomes .

This compound is also integrated into nanoparticle formulations for enhanced drug delivery systems. By modifying nanoparticles with folate moieties, researchers can increase cellular uptake through receptor-mediated endocytosis.

Case Study:
Research published by Liu et al. (2020) investigated folate-poly(ethylene glycol)-poly(propylene succinate) nanoparticles loaded with paclitaxel for targeted delivery in breast cancer models. The findings indicated that these nanoparticles significantly improved drug uptake and therapeutic efficacy compared to non-targeted formulations .

Development of PROTACs

This compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.

Mechanism:
PROTACs consist of two different ligands connected by a linker like this compound—one ligand binds to an E3 ubiquitin ligase while the other targets the protein for degradation.

Research Insights:
A study highlighted the potential of PROTACs using this compound as a linker, showing promise in targeted degradation of oncogenic proteins, thereby providing a novel approach to cancer therapy .

Advantages of this compound

  • Enhanced Selectivity: Directs therapeutic agents specifically to folate receptor-expressing cells.
  • Reduced Toxicity: Minimizes systemic side effects by focusing on targeted delivery.
  • Improved Biocompatibility: The PEG spacer enhances solubility and reduces immunogenic responses.

Mechanism of Action

Folate-PEG3-NHS ester exerts its effects through the formation of stable amide bonds with primary amine groups. The folic acid moiety targets folate receptors, which are overexpressed in certain cancer cells. Upon binding to these receptors, the compound is internalized, allowing for targeted delivery of therapeutic agents. The polyethylene glycol (PEG) component enhances the solubility and stability of the conjugate, while the NHS ester facilitates the conjugation process .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₃₂H₃₉N₉O₁₂
  • Molecular Weight: 741.71 g/mol
  • Purity: >98%
  • Storage: -20°C (short-term) or -80°C (long-term) .

Structural and Functional Differences

The table below compares Folate-PEG3-NHS ester with other PEG-based NHS esters:

Compound Targeting Moiety Reactive Group PEG Length Molecular Weight (g/mol) Key Applications Reference
Folate-PEG3-NHS Folate NHS ester PEG3 741.71 Cancer targeting, PROTACs
PC Biotin-PEG3-NHS Biotin NHS carbonate PEG3 464.42* Streptavidin-based assays
BCN-PEG3-NHS BCN (cyclooctyne) NHS ester PEG3 494.5 Click chemistry (strain-promoted)
SPDP-PEG3-NHS - NHS ester + disulfide PEG3 515.6 Reversible conjugation (cleavable)
Ald-Ph-amido-PEG3-NHS Aldehyde NHS ester PEG3 ~500* Schiff base formation with amines
m-PEG3-NHS - NHS ester PEG3 ~319.3 General protein modification

*Molecular weight estimated from CAS data or empirical formulas.

Key Distinctions

Targeting Specificity
  • Folate-PEG3-NHS: Unique for FR-targeted therapies, unlike non-targeted linkers (e.g., m-PEG3-NHS) .
  • PC Biotin-PEG3-NHS: Utilizes biotin-streptavidin interactions for pull-down assays or diagnostics .
  • BCN-PEG3-NHS : Enables bioorthogonal click chemistry with azide-containing molecules, ideal for live-cell labeling .
Reactivity
  • SPDP-PEG3-NHS : Contains a disulfide bond for reversible conjugation under reducing environments (e.g., intracellular glutathione) .
  • Ald-Ph-amido-PEG3-NHS : Aldehyde groups react with hydrazines or amines, useful for pH-sensitive conjugates .
PEG Length and Solubility
  • PEG3 (3 ethylene glycol units) balances solubility and steric hindrance. Compounds like Acid-PEG25-NHS (PEG25) offer longer spacers for distant epitopes but may reduce cellular uptake efficiency .

Stability and Handling

  • Storage : Most NHS esters (including Folate-PEG3-NHS) require -20°C storage to prevent hydrolysis. BCN-PEG3-NHS and SPDP-PEG3-NHS are light-sensitive .
  • Solubility : Folate-PEG3-NHS dissolves in DMSO or DMF, whereas hydrophilic PEG linkers (e.g., Sulfo-NHS esters ) are water-soluble .

Purity and Commercial Availability

  • Folate-PEG3-NHS : >98% purity (GLPBIO, MedChemExpress) .
  • BCN-PEG3-NHS : 95–99% purity, available from specialized suppliers (e.g., Broadpharm) .
  • Lower-cost alternatives like m-PEG3-NHS are widely available but lack targeting moieties .

Biological Activity

Folate-PEG3-NHS ester is a significant compound in targeted drug delivery, particularly in cancer therapy. Its unique structure combines folic acid, a PEG3 spacer, and an NHS ester, allowing for selective targeting of cells that overexpress folate receptors, which are commonly found in various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound consists of three main components:

  • Folic Acid : Serves as a targeting ligand that binds specifically to folate receptors (FOLR1) on the surface of certain cancer cells.
  • PEG3 Spacer : Enhances solubility and biocompatibility, reducing steric hindrance during interactions with target cells.
  • NHS Ester Group : Facilitates conjugation with amine-containing compounds, enabling the stable attachment of therapeutic agents.

The mechanism of action primarily involves folate receptor-mediated endocytosis. Upon binding to the folate receptors, the conjugate is internalized into the cell, allowing for the delivery of attached therapeutic agents directly into the cytoplasm.

Applications in Drug Delivery

This compound is utilized in various applications within drug delivery systems:

  • Targeted Drug Delivery : It enhances the specificity and efficacy of anticancer drugs by ensuring that they are delivered primarily to folate receptor-positive cells.
  • Bioconjugation : The compound allows for efficient attachment of drugs or diagnostic agents to biomolecules, improving their performance and reducing off-target effects.
  • Cancer Research : It is instrumental in developing novel therapies aimed at cancers that overexpress folate receptors.

Research Findings

Numerous studies have investigated the biological activity and effectiveness of this compound in targeted therapies:

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Targeted Drug DeliveryDemonstrated enhanced delivery efficacy to folate receptor-positive cancer cells compared to non-targeted approaches.
Nanosized Drug Delivery SystemsDeveloped DPLA-co-PEG-FA systems showing controlled drug release and improved cytotoxicity against cancer cells.
Gold Nanoparticle ConjugationInvestigated cellular uptake mechanisms; higher folate density led to increased internalization in KB cells.
Paclitaxel-loaded NanoparticlesShowed that FA-PPSu-PEG-NPs could effectively target FOLR1 receptors and mediate drug delivery with reduced side effects.

Case Study 1: Targeting Cancer Cells

In a study published by AxisPharm, this compound was utilized to enhance the delivery of chemotherapeutic agents specifically to cancer cells with high folate receptor expression. The results indicated a significant increase in cellular uptake and cytotoxicity compared to conventional delivery methods .

Case Study 2: Nanoparticle Formulations

Research demonstrated that when combined with poly(ethylene glycol) (PEG) nanoparticles, this compound significantly improved drug loading efficiency and controlled release profiles. This formulation was particularly effective in targeting breast cancer cells, highlighting its potential for clinical applications in personalized medicine .

Q & A

Q. How do I optimize the conjugation efficiency of Folate-PEG3-NHS ester with amine-containing biomolecules (e.g., antibodies or peptides)?

Methodological Answer:

  • Step 1: Dissolve this compound in anhydrous DMSO or PBS (pH 7.4) to avoid premature hydrolysis of the NHS ester group .
  • Step 2: Maintain a molar ratio of 5:1 to 20:1 (reagent:biomolecule) to balance conjugation efficiency with minimal aggregation .
  • Step 3: Incubate at 4°C for 2–4 hours to preserve biomolecule stability. Monitor reaction progress via UV-Vis spectroscopy (NHS ester absorbance at ~260 nm) .
  • Step 4: Purify conjugates using size-exclusion chromatography or dialysis to remove unreacted reagent .

Q. What analytical methods confirm successful conjugation of this compound to target molecules?

Methodological Answer:

  • HPLC-SEC: Compare retention times of the conjugate and free biomolecule to confirm size changes due to PEGylation .
  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to detect shifts in molecular weight corresponding to Folate-PEG3 addition (~494.5 g/mol) .
  • Fluorescence Quenching: If using fluorescently tagged analogs (e.g., FITC-Folate), measure changes in emission spectra post-conjugation .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Store lyophilized powder at -20°C in airtight, light-protected vials to prevent moisture absorption and NHS ester hydrolysis .
  • For short-term use, prepare aliquots in anhydrous DMSO and freeze at -80°C ; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can I design a Taguchi-based experiment to optimize conjugation parameters for this compound?

Methodological Answer:

  • Step 1: Identify critical factors (e.g., pH, temperature, molar ratio, reaction time) and their levels .
  • Step 2: Use an L9 orthogonal array to test 4 factors at 3 levels with minimal experimental runs .
  • Step 3: Quantify conjugation efficiency via HPLC or fluorescence assays. Apply signal-to-noise (S/N) ratio analysis to prioritize parameters (e.g., pH and molar ratio are often dominant) .
  • Step 4: Validate optimized conditions in triplicate. For example, pH 8.5 and 10:1 molar ratio may maximize yield while minimizing side reactions .

Q. How do I resolve contradictions in cellular uptake data when using this compound conjugates?

Methodological Answer:

  • Hypothesis 1: Variability in folate receptor (FR) expression across cell lines. Validate FR levels via flow cytometry using FITC-Folate controls .
  • Hypothesis 2: PEG chain interference with receptor binding. Perform competitive assays with free folate to confirm specificity .
  • Hypothesis 3: Conjugate aggregation. Use dynamic light scattering (DLS) to assess particle size; filter aggregates with 0.22 µm membranes .

Q. What statistical approaches are recommended for analyzing dose-response data from this compound drug delivery studies?

Methodological Answer:

  • Non-linear Regression: Fit data to a 4-parameter logistic model (e.g., IC50 calculations) using tools like GraphPad Prism .
  • ANOVA with Tukey’s Post Hoc Test: Compare multiple treatment groups while controlling for Type I errors .
  • Principal Component Analysis (PCA): Identify hidden variables (e.g., batch effects or incubation time) influencing efficacy .

Data Management and Reproducibility

Q. How should I structure metadata for this compound conjugation experiments to ensure reproducibility?

Methodological Answer:

  • Metadata Fields: Include reagent lot number, purity (≥95%), storage conditions, and molar ratios .
  • Documentation: Follow NIH guidelines for detailed methods sections, specifying equipment models and software versions (e.g., HPLC column type) .
  • Data Sharing: Use repositories like Zenodo to upload raw spectra and analysis scripts, tagged with DOI for citation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.